molecular formula C15H14Cl2N2O2 B1384957 N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020723-03-8

N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B1384957
CAS RN: 1020723-03-8
M. Wt: 325.2 g/mol
InChI Key: KGRXRUPQTKCQIQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, or NAMDCPA, is a synthetic organic compound that has numerous applications in scientific research. NAMDCPA is used as a reagent in various organic synthesis reactions and is also used in the study of enzyme inhibition and drug design. This compound has found use in a variety of biochemical and physiological studies and has become a valuable tool for researchers.

Scientific Research Applications

Powder Diffraction and Pesticide Potential

N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds like N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been extensively studied for their structural properties and potential applications as pesticides. X-ray powder diffraction has been utilized to characterize new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, revealing their unique crystal structures and potential for pesticide development. These studies provide crucial data on the experimental peak positions, relative peak intensities, values of d and Miller indices, and unit cell parameters, enriching our understanding of their structural features (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer Properties and Structural Analysis

A derivative of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and studied for its potential as an anticancer drug. The compound's structure was elucidated through various spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies targeting the VEGFr receptor. The compound exhibits a specific crystal structure with significant molecular interactions, hinting at its potential application in anticancer therapies (Sharma et al., 2018).

Molecular Conformation and Interaction Studies

The conformational aspects of various acetamide derivatives, including those similar to N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been explored in depth. Studies reveal specific conformational patterns of the N—H bond in these structures, providing insights into their molecular behaviors and interaction patterns through hydrogen bonding. These findings are crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Gowda, Foro, & Fuess, 2007).

Dye Intermediate Characterization and Synthesis

The characterization and synthesis of dye intermediates related to N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide have also been a focus of research. Studies have uncovered errors in commercially delivered materials and proposed alternative synthesis pathways, ensuring the accuracy and reliability of these intermediates for industrial applications. Such research is pivotal for the dye industry, ensuring the quality and consistency of dye products (Drabina et al., 2009).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-2-4-11(18)7-13(9)19-15(20)8-21-14-5-3-10(16)6-12(14)17/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRXRUPQTKCQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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